molecular formula C6H7Cl2NO3S B2907723 2-Amino-5-chlorobenzenesulfonic acid hydrochloride CAS No. 2368872-22-2

2-Amino-5-chlorobenzenesulfonic acid hydrochloride

Cat. No.: B2907723
CAS No.: 2368872-22-2
M. Wt: 244.09
InChI Key: IWCXIYLZXKUELJ-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzenesulfonic acid hydrochloride (CAS: 2368872-22-2) is a sulfonic acid derivative with the molecular formula C₆H₇Cl₂NO₃S and a molecular weight of 244.10 g/mol . Structurally, it consists of a benzene ring substituted with an amino group (–NH₂) at position 2, a chlorine atom (–Cl) at position 5, and a sulfonic acid group (–SO₃H) at position 1, which is neutralized as a hydrochloride salt.

Properties

IUPAC Name

2-amino-5-chlorobenzenesulfonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S.ClH/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,8H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCXIYLZXKUELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chlorobenzenesulfonic acid hydrochloride typically involves the chlorination of 2-Aminobenzenesulfonic acid. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to control the rate of chlorination and prevent over-chlorination .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the use of high-purity reagents and solvents to minimize impurities in the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chlorobenzenesulfonic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-chlorobenzenesulfonic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chlorobenzenesulfonic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Properties:

  • Physical State : Typically supplied as a solid.
  • Storage : Requires an inert atmosphere at room temperature .
  • Hazard Profile : Classified under UN# 3261 (Class 8, corrosive) with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .
  • Parent Acid: The free sulfonic acid form (2-amino-5-chlorobenzenesulfonic acid, CAS: 133-74-4) has a density of 1.642 g/cm³, a melting point >300°C, and a molecular weight of 207.64 g/mol .

The compound is utilized in pharmaceutical intermediates and organic synthesis, though specific applications are less documented in the provided evidence.

Comparison with Similar Compounds

This section compares 2-amino-5-chlorobenzenesulfonic acid hydrochloride with structurally related benzenesulfonic acid derivatives, focusing on substituent positions, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Selected Benzenesulfonic Acid Derivatives

Compound Name CAS Number Molecular Formula Substituent Positions Key Functional Groups
2-Amino-5-chlorobenzenesulfonic acid HCl 2368872-22-2 C₆H₇Cl₂NO₃S –NH₂ (2), –Cl (5), –SO₃H (1) Sulfonic acid hydrochloride
2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 C₇H₈ClNO₃S –NH₂ (2), –Cl (4), –CH₃ (5) Sulfonic acid
2-Amino-5-chlorobenzenesulfonamide 5790-69-2 C₆H₇ClN₂O₂S –NH₂ (2), –Cl (5), –SO₂NH₂ (1) Sulfonamide
2-Amino-5-chlorobenzoic acid Not provided C₇H₆ClNO₂ –NH₂ (2), –Cl (5), –COOH (1) Carboxylic acid

Key Observations :

Substituent Position Impact: The methyl group in 2-amino-4-chloro-5-methylbenzenesulfonic acid increases hydrophobicity compared to the hydrochloride salt form of the target compound .

Functional Group Influence: Sulfonic acid derivatives (e.g., target compound) exhibit higher acidity (pKa ~1–2) compared to carboxylic acids (pKa ~4–5) like 2-amino-5-chlorobenzoic acid . Hydrochloride salts generally improve water solubility due to ionic dissociation, unlike neutral sulfonic acids or sulfonamides .

Key Findings :

  • Solubility : The hydrochloride salt’s ionic nature likely enhances aqueous solubility compared to the parent acid or methyl-substituted analogue .
  • Safety : Hydrochloride salts and sulfonic acids are more corrosive (Class 8) than sulfonamides or carboxylic acids .

Research and Application Insights

  • Pharmaceutical Relevance: Sulfonamide derivatives (e.g., 2-amino-5-chlorobenzenesulfonamide) are intermediates in diuretics like hydrochlorothiazide . Benzenesulfonic acid hydrochlorides are employed in drug synthesis due to their stability and reactivity .
  • Comparative Reactivity: The electron-withdrawing –Cl and –SO₃H groups in the target compound may enhance electrophilic substitution reactivity at the amino group (–NH₂) compared to methyl-substituted analogues .

Biological Activity

2-Amino-5-chlorobenzenesulfonic acid hydrochloride is a sulfonic acid derivative with notable biological activity. Its chemical structure, characterized by the presence of an amino group and a chlorine atom on a benzene ring, allows it to interact with various biological targets, making it useful in both research and therapeutic applications.

The compound is synthesized through the chlorination of 2-aminobenzenesulfonic acid in the presence of hydrochloric acid, typically under controlled temperatures to avoid over-chlorination. This method ensures high yields and purity, crucial for its application in biological studies and industrial processes.

The biological activity of this compound primarily involves its interaction with specific enzymes and cellular receptors. It can inhibit enzyme activity by binding to the active sites, thereby blocking substrate access and catalytic function. Additionally, it modulates signal transduction pathways through receptor interactions, which can influence various cellular responses.

Enzyme Inhibition

Research indicates that this compound serves as an effective inhibitor for certain enzymes. For example, it has been studied for its role in inhibiting various kinases involved in cancer cell proliferation. By blocking these enzymes, it may reduce tumor growth and induce apoptosis in cancer cells.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating significant inhibitory effects. This makes it a candidate for further development as an antimicrobial agent .

Case Study 1: Enzyme Inhibition in Cancer Cells

A study investigated the compound's effect on HSET (KIFC1), a kinesin involved in centrosome clustering in cancer cells. The compound demonstrated micromolar inhibition of HSET activity, leading to the induction of multipolar mitotic spindles and subsequent cell death in centrosome-amplified cancer cells .

CompoundIC50 (μM)Effect
This compound2.7Inhibits HSET
Control Compound7.1Reduced potency

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against several bacterial strains including E. coli and S. aureus. The results indicated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 μM.

Bacterial StrainMinimum Inhibitory Concentration (MIC) μM
E. coli20
S. aureus15

Research Findings

Recent investigations into the biological activity of this compound have revealed its potential as a lead compound for drug development. Its ability to interact with multiple biological targets suggests versatility in therapeutic applications.

  • Anticancer Properties : The compound's mechanism involving enzyme inhibition is being explored for developing new anticancer therapies.
  • Antimicrobial Applications : Its effectiveness against bacteria positions it as a candidate for new antimicrobial agents.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 2-amino-5-chlorobenzenesulfonic acid hydrochloride in a laboratory setting?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : The compound has a melting point >300°C, but its hygroscopic nature necessitates strict drying protocols to avoid moisture interference .
  • HPLC : Employ a C18 column with a mobile phase of phosphate buffer and methanol (e.g., 70:30 ratio) at 1 mL/min flow rate, detecting at 207 nm UV .
  • Elemental Analysis : Validate the molecular formula (C₆H₆ClNO₃S) via combustion analysis for carbon, hydrogen, nitrogen, and sulfur content .

Q. What storage conditions are optimal to prevent degradation of this compound?

  • Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at room temperature. Desiccants like silica gel should be included due to hygroscopicity. Avoid exposure to light to prevent photodegradation .

Q. What are common laboratory-scale synthetic routes for this compound?

  • Methodological Answer :

  • Sulfonation : Chlorobenzene derivatives can undergo sulfonation with concentrated sulfuric acid, followed by amination and hydrochloride salt formation .
  • Cyclocondensation : React 2-amino-5-chloro-2'-fluorobenzophenone with ethyl glycinate in the presence of diethylaminoethyl chloride hydrochloride, isolating the product via recrystallization .

Advanced Research Questions

Q. How can solubility challenges of this compound in aqueous and organic solvents be addressed?

  • Methodological Answer :

  • Aqueous Solutions : Use dilute hydrochloric acid (0.1–1 M) to enhance solubility via protonation of the sulfonic acid group .
  • Organic Solvents : Test polar aprotic solvents like DMSO or DMF, which can solubilize the compound at elevated temperatures (50–60°C) .

Q. What advanced analytical techniques are effective for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detect impurities at ppm levels using reverse-phase chromatography coupled with tandem mass spectrometry. Validate methods per ICH guidelines for linearity (1–100 µg/mL), precision (RSD <2%), and recovery (98–102%) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to identify structural impurities, focusing on aromatic proton shifts (δ 7.2–8.1 ppm) and sulfonic group signatures .

Q. How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonic acid group reduces electron density on the benzene ring, directing electrophilic attacks to the para position relative to the amino group .
  • Steric Hindrance : The chloro substituent at position 5 impedes nucleophilic access to adjacent positions, favoring meta-substitution in reactions like nitration .

Q. What strategies elucidate the crystal structure or conformational dynamics of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Grow single crystals via slow evaporation from ethanol/water mixtures. Analyze lattice parameters to determine hydrogen-bonding networks between sulfonic acid and hydrochloride groups .
  • Dynamic NMR : Study rotational barriers of the amino group in DMSO-d₆ at variable temperatures to assess conformational flexibility .

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